An In-depth Technical Guide to the Structural Elucidation of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine
An In-depth Technical Guide to the Structural Elucidation of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine. The oxazolidine moiety is a privileged scaffold in medicinal chemistry, and a precise understanding of its three-dimensional structure is paramount for rational drug design and development. This document details the integrated application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, to unequivocally determine the connectivity and stereochemistry of this target molecule. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of Oxazolidine Scaffolds
Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. This structural motif is found in numerous biologically active molecules and serves as a versatile chiral auxiliary in asymmetric synthesis.[1][2] The precise stereochemical arrangement of substituents on the oxazolidine ring can profoundly influence pharmacological activity, making unambiguous structural determination a critical step in the drug discovery process.[3][4] 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine (Figure 1) presents a unique analytical challenge due to the presence of multiple stereocenters and complex substituent patterns. This guide outlines a systematic and robust approach to its complete structural characterization.
Figure 1: Structure of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine
Molecular Formula: C12H16ClNO3[5][6] Molecular Weight: 257.71 g/mol [6] CAS Number: 565201-77-6[6][7]
Foundational Analysis: Synthesis and Preliminary Characterization
The elucidation process begins with the synthesis of the target compound, typically through the condensation of 2,4-dimethoxybenzaldehyde with a suitable amino alcohol, such as 1-amino-3-chloro-2-propanol. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Synthesis Protocol: A Generalized Approach
A common method for synthesizing 2,5-disubstituted oxazolidines involves the reaction of an aldehyde with a β-amino alcohol.[1]
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Reactant Preparation: Dissolve 2,4-dimethoxybenzaldehyde (1.0 equivalent) and 1-amino-3-chloro-2-propanol (1.1 equivalents) in a suitable aprotic solvent (e.g., toluene or dichloromethane).
-
Reaction Setup: Equip the reaction flask with a Dean-Stark apparatus to facilitate the removal of water, which is a byproduct of the condensation reaction.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, to promote the formation of the imine intermediate.
-
Reflux: Heat the reaction mixture to reflux and monitor the removal of water. The reaction is typically complete when the theoretical amount of water has been collected.
-
Workup and Purification: Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Elucidation: A Multi-faceted Approach
The core of structural elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Mass Spectrometry (MS): Determining the Molecular Mass and Fragmentation Pattern
Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound and to gain initial insights into its structure through fragmentation analysis.[8][9]
Experimental Protocol: Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the ESI source at a constant flow rate.
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]+. For 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine, this would be expected at m/z 258.08916.[5]
-
Tandem MS (MS/MS): Isolate the [M+H]+ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.[9] The fragmentation of oxazolidines often involves cleavage of the heterocyclic ring.[10][11]
Data Interpretation:
The fragmentation pattern provides valuable structural information. Key expected fragments for the target molecule would arise from the cleavage of the oxazolidine ring and the loss of substituents. The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the fragments containing it.
| Predicted Fragment Ion (m/z) | Plausible Neutral Loss/Structure |
| 222.11 | Loss of HCl |
| 165.09 | 2,4-dimethoxybenzylidene iminium ion |
| 151.08 | 2,4-dimethoxyphenyl cation |
| 92.05 | Chloromethyl-oxirane fragment |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the purified solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm-1.
Data Interpretation:
The FTIR spectrum will provide evidence for the key functional groups within the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3300-3500 (if present, often weak) | Indicates the presence of the amine within the oxazolidine ring. |
| C-H Stretch (Aromatic) | 3000-3100 | Confirms the presence of the dimethoxyphenyl group. |
| C-H Stretch (Aliphatic) | 2850-3000 | Corresponds to the CH2 and CH groups in the oxazolidine ring and substituents. |
| C=C Stretch (Aromatic) | 1500-1600 | Further confirms the aromatic ring. |
| C-O-C Stretch (Ether) | 1000-1300 | Indicates the methoxy groups and the ether linkage in the oxazolidine ring.[14] |
| C-N Stretch | 1000-1250 | Confirms the C-N bond within the oxazolidine ring. |
| C-Cl Stretch | 600-800 | Indicates the presence of the chloromethyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments is required for a complete structural and stereochemical assignment.[3][15][16]
Experimental Protocol: High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum to determine the chemical shifts, integration (proton count), and coupling patterns (J-coupling) of all protons.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.
-
Data Interpretation and Structural Assignment:
A systematic approach is employed to assign all signals and build the molecular structure.
Table of Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |
| Aromatic Protons | 6.4-7.5 | 100-160 | COSY between adjacent aromatic protons; HMBC to methoxy carbons and C2. |
| Methoxy Protons | 3.8-3.9 | 55-56 | HMBC to the aromatic carbons they are attached to. |
| H2 (Oxazolidine) | 5.5-5.8 | 90-95 | HMBC to aromatic carbons and C4, C5. |
| H4 (Oxazolidine CH₂) | 3.0-4.0 | 45-55 | COSY to H5; HSQC to C4. |
| H5 (Oxazolidine CH) | 4.0-4.5 | 70-80 | COSY to H4 and chloromethyl protons; HSQC to C5. |
| Chloromethyl Protons | 3.5-3.8 | 40-50 | COSY to H5; HSQC to chloromethyl carbon. |
| NH Proton | Variable (broad) | - | May show weak correlation to C2, C4 in HMBC. |
Stereochemical Determination with NOESY:
The relative stereochemistry at the C2 and C5 positions can be determined by observing NOE cross-peaks. For a cis relationship between the substituent at C2 (the dimethoxyphenyl group) and the substituent at C5 (the chloromethyl group), an NOE would be expected between the proton at C2 (H2) and the proton at C5 (H5). The absence of this NOE would suggest a trans configuration.
Integrated Workflow for Structural Elucidation
The following diagram illustrates the logical flow of experiments and data integration for the comprehensive structural elucidation of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine.
Caption: Integrated workflow for the structural elucidation of the target compound.
Conclusion: A Self-Validating Approach
The structural elucidation of 5-(chloromethyl)-2-(2,4-dimethoxyphenyl)-1,3-oxazolidine is a multi-step process that relies on the convergence of data from several analytical techniques. The molecular formula and fragmentation pattern from mass spectrometry provide a foundational check. FTIR confirms the presence of key functional groups. Finally, a comprehensive suite of NMR experiments allows for the unambiguous determination of atomic connectivity and, crucially, the relative stereochemistry of the molecule. Each piece of data serves to validate the others, leading to a high degree of confidence in the final assigned structure. This rigorous, multi-technique approach is essential for advancing the development of new chemical entities in the pharmaceutical industry.
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